

# Ethyl 3-Benzoylacrylate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ethyl 3-benzoylacrylate

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This technical guide provides an in-depth overview of the synthesis and characterization of **ethyl 3-benzoylacrylate**, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. It details experimental protocols, comprehensive characterization data, and relevant reaction pathways.

## Introduction

**Ethyl 3-benzoylacrylate**, with the chemical formula  $C_{12}H_{12}O_3$ , is a key building block in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals and functional materials.<sup>[1]</sup> Its structure, featuring an  $\alpha,\beta$ -unsaturated carbonyl system, makes it a versatile reagent for various organic transformations, notably Michael additions.<sup>[2][3]</sup> This guide outlines a common and effective method for its synthesis and provides a thorough analysis of its spectroscopic and physical properties.

## Synthesis of Ethyl 3-Benzoylacrylate

A prevalent method for the synthesis of **ethyl 3-benzoylacrylate** is the Friedel-Crafts acylation of benzene with maleic anhydride to form  $\beta$ -benzoylacrylic acid, followed by esterification.

## Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of  $\beta$ -Benzoylacrylic Acid via Friedel-Crafts Acylation<sup>[4]</sup>

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 34.7 grams (0.35 moles) of maleic anhydride in 175 grams (200 mL) of dry, thiophene-free benzene.
- **Addition of Catalyst:** With stirring, add 100 grams (0.75 moles) of anhydrous aluminum chloride in 6-8 portions. The addition rate should be controlled to maintain a moderate reflux of the benzene. This process typically takes about 20 minutes.
- **Reaction:** Heat the mixture under reflux on a steam bath with continuous stirring for one hour.
- **Hydrolysis:** Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of 200 mL of water.
- **Work-up:** Transfer the hydrolyzed mixture to a Claisen flask and remove benzene and some water by distillation under reduced pressure (20-30 mm Hg) at a bath temperature of 50-60°C.
- **Isolation of Crude Product:** While the residue is still molten, transfer it to a beaker and rinse the flask with warm water. After cooling to 0-5°C for one hour, collect the precipitated yellow solid by suction filtration. Wash the solid with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.
- **Purification:** Dissolve the crude product in a warm solution of 40 grams of anhydrous sodium carbonate in 250 mL of water. Treat with activated carbon (Norit) and filter. Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the purified  $\beta$ -benzoylacrylic acid. Collect the solid by filtration, wash with cold water, and dry.

## Step 2: Esterification of $\beta$ -Benzoylacrylic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the synthesized  $\beta$ -benzoylacrylic acid, a 5-fold molar excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with ethanol using the Dean-Stark trap. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

- Work-up: After completion of the reaction, cool the mixture and remove the excess ethanol under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl 3-benzoylacrylate**. Further purification can be achieved by vacuum distillation.

## Characterization of Ethyl 3-Benzoylacrylate

The synthesized **ethyl 3-benzoylacrylate** was characterized by its physical properties and spectroscopic data.

### Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>3</sub>	[3]
Molecular Weight	204.22 g/mol	[3]
CAS Number	17450-56-5	[3]
Appearance	Clear yellow liquid	[2]
Boiling Point	184-185 °C at 25 mmHg	[2][3]
Density	1.112 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.543	[3]

### Spectroscopic Data

#### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1.35	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
4.30	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
6.95	Doublet	1H	=CH-CO <sub>2</sub> Et
7.45 - 7.65	Multiplet	3H	Aromatic Protons (meta, para)
7.90	Doublet	1H	CO-CH=
7.95 - 8.05	Multiplet	2H	Aromatic Protons (ortho)

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum helps in identifying the different carbon environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
61.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
128.6	Aromatic C-H (meta)
129.0	Aromatic C-H (ortho)
133.5	Aromatic C-H (para)
134.0	=CH-CO <sub>2</sub> Et
137.0	Aromatic C (quaternary)
144.5	CO-CH=
165.5	C=O (Ester)
190.0	C=O (Ketone)

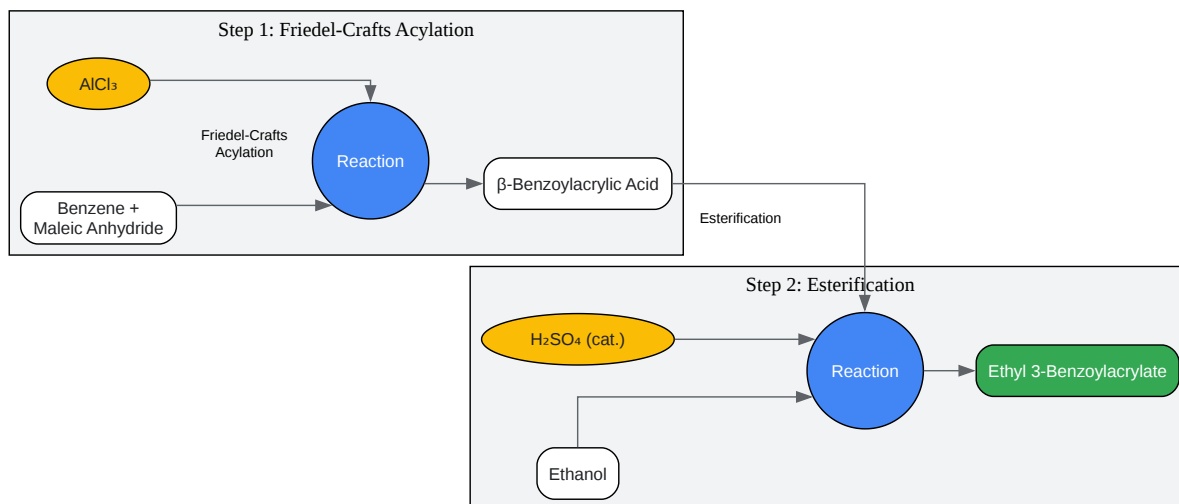
## IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. As an  $\alpha,\beta$ -unsaturated ester, **ethyl 3-benzoylacrylate** exhibits characteristic absorption bands.<sup>[5]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	C-H stretch (Aromatic)
~2980	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated Ester)
~1670	Strong	C=O stretch (Ketone)
~1610	Medium	C=C stretch (Alkene)
~1580, ~1450	Medium	C=C stretch (Aromatic)
~1280, ~1170	Strong	C-O stretch (Ester)

## Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **ethyl 3-benzoylacrylate**.

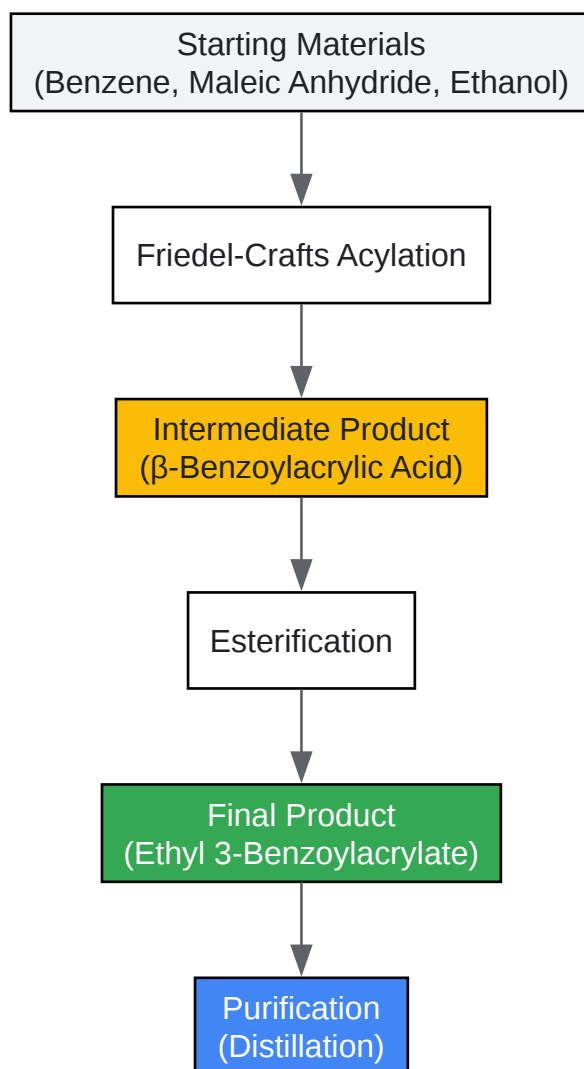


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Caption: Synthesis workflow for **ethyl 3-benzoylacrylate**.

## Logical Relationship in Synthesis

The following diagram outlines the logical progression from starting materials to the final product.



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Caption: Logical progression of the synthesis process.

## Conclusion

This technical guide provides a detailed protocol for the synthesis of **ethyl 3-benzoylacrylate** and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery. The straightforward synthesis and versatile reactivity of **ethyl 3-benzoylacrylate** make it an important compound in the chemist's toolkit.

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